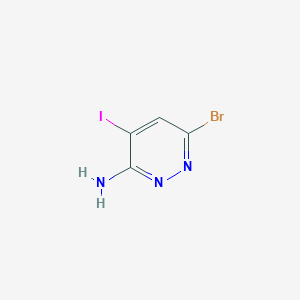
6-Bromo-4-iodopyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-iodopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 g/mol It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodopyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method is the sequential bromination and iodination of pyridazin-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-iodopyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridazine ring .
Applications De Recherche Scientifique
6-Bromo-4-iodopyridazin-3-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodopyridazin-3-amine: Similar structure but lacks the bromine atom.
4-Bromo-3-iodopyridazine: Similar structure but with different substitution pattern.
Uniqueness
6-Bromo-4-iodopyridazin-3-amine is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties compared to other pyridazine derivatives. This dual halogenation can provide distinct advantages in synthetic applications and biological interactions .
Propriétés
Formule moléculaire |
C4H3BrIN3 |
|---|---|
Poids moléculaire |
299.90 g/mol |
Nom IUPAC |
6-bromo-4-iodopyridazin-3-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
Clé InChI |
SLIYLRBYQIXZPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Br)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
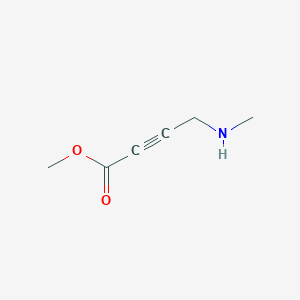
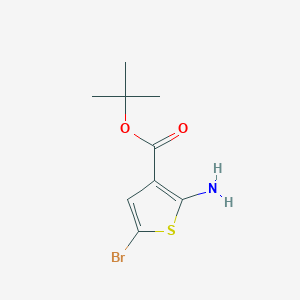
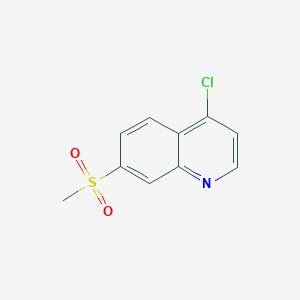

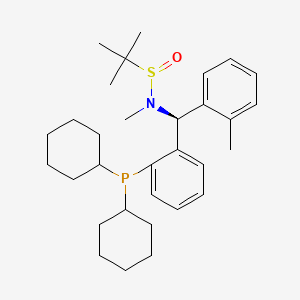
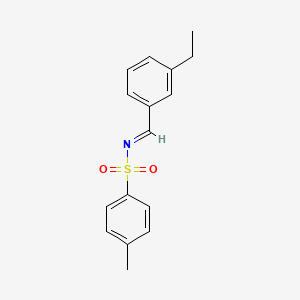
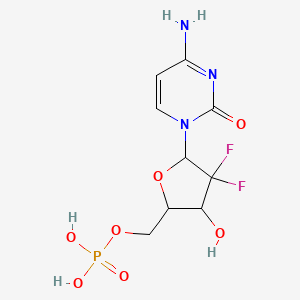
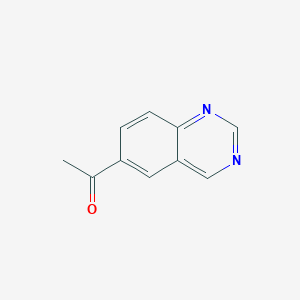
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

